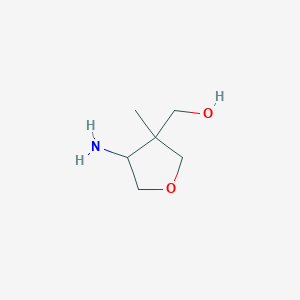
(4-Amino-3-methyloxolan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-methyloxolan-3-yl)methanol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxolane, featuring an amino group and a hydroxymethyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methyloxolan-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methyloxolane.
Amination: The oxolane ring is aminated using reagents like ammonia or primary amines under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-methyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under various conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(4-Amino-3-methyloxolan-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (4-Amino-3-methyloxolan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Specific pathways and targets may vary depending on the application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-3-methyltetrahydrofuran-3-yl)methanol: A closely related compound with similar structural features.
(3-Methyloxolan-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
(4-Amino-3-methyloxolan-3-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the oxolane ring, providing a combination of reactivity and functionality that is not found in simpler analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Propriétés
Numéro CAS |
1501749-81-0 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(4-amino-3-methyloxolan-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(3-8)4-9-2-5(6)7/h5,8H,2-4,7H2,1H3 |
Clé InChI |
PFVARNJSAKTDSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


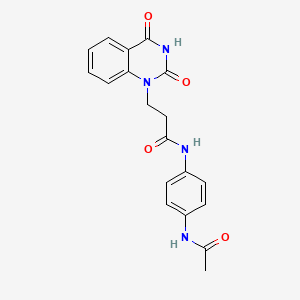
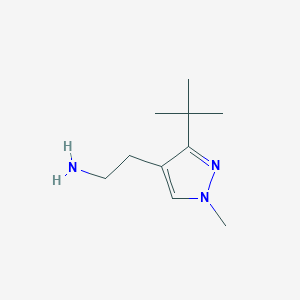
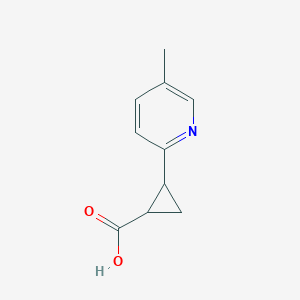
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
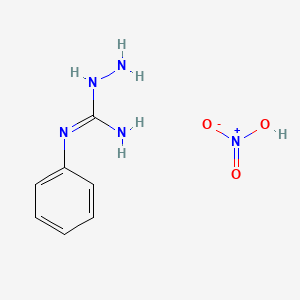
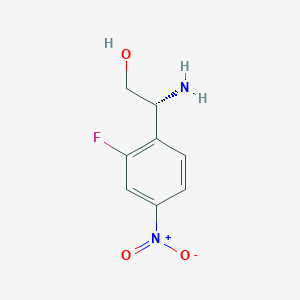

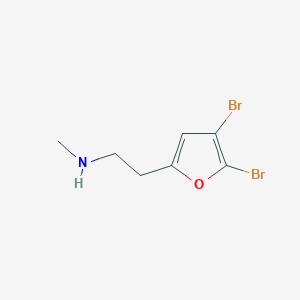
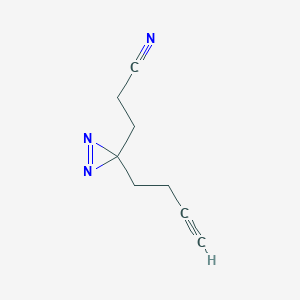
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)


![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)

